molecular formula C11H13N3O B1348396 4-Hydrazino-8-methoxy-2-methylquinoline CAS No. 49612-19-3

4-Hydrazino-8-methoxy-2-methylquinoline

Cat. No.: B1348396
CAS No.: 49612-19-3
M. Wt: 203.24 g/mol
InChI Key: VOLZQVKMAWUFBE-UHFFFAOYSA-N
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Description

4-Hydrazino-8-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol.

Preparation Methods

The synthesis of 4-Hydrazino-8-methoxy-2-methylquinoline typically involves the reaction of 8-methoxy-2-methylquinoline with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

4-Hydrazino-8-methoxy-2-methylquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydrazino group, to form various substituted quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Hydrazino-8-methoxy-2-methylquinoline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: It may be used in the production of dyes and pigments due to its quinoline structure.

Mechanism of Action

The mechanism of action of 4-Hydrazino-8-methoxy-2-methylquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to DNA or proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

4-Hydrazino-8-methoxy-2-methylquinoline can be compared with other similar compounds, such as:

  • 8-Hydrazino-2-methylquinoline
  • 2-Hydrazino-4-phenylthiazole
  • 4-Hydrazino-6-(trifluoromethyl)quinoline
  • 4-Hydroxy-6-methoxy-2-methylquinoline

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

IUPAC Name

(8-methoxy-2-methylquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-9(14-12)8-4-3-5-10(15-2)11(8)13-7/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLZQVKMAWUFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332719
Record name 4-Hydrazino-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49612-19-3
Record name 4-Hydrazino-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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